![molecular formula C10H19NO3 B3382193 (Octylcarbamoyl)formic acid CAS No. 3151-48-2](/img/structure/B3382193.png)
(Octylcarbamoyl)formic acid
Overview
Description
Formic acid is the simplest carboxylic acid. It is a colorless liquid with a pungent, penetrating odor at room temperature . It is an important intermediate in chemical synthesis and occurs naturally, most famously in the venom of bee and ant stings .
Synthesis Analysis
Formic acid can be produced through various methods. One typical process involves formic acid and a strong alkali (e.g., sodium methoxide) reacting under high pressure to produce methyl formate, which then undergoes hydrolysis to produce formic acid .Molecular Structure Analysis
Formic acid is a simple molecule with the formula HCOOH. It consists of a single carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and also single-bonded to a hydroxyl group (OH) and a hydrogen atom .Chemical Reactions Analysis
Formic acid can undergo various chemical reactions. For example, it can be oxidized to produce CO2 . It can also react with nitric acid, undergoing an autocatalytic reaction .Physical And Chemical Properties Analysis
Formic acid is a colorless liquid with a pungent odor. It is miscible with water and most polar organic solvents, and is somewhat soluble in hydrocarbons . It has a melting point of 8°C and a boiling point of 100°C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(octylamino)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-11-9(12)10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZNGLVVFUBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Octylcarbamoyl)formic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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